molecular formula C11H14N4O2 B8116955 tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate

Cat. No.: B8116955
M. Wt: 234.25 g/mol
InChI Key: CMDHAZZZONGZES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate: is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with an amino group at the 5-position and a tert-butyl ester at the 1-position. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate typically involves multi-step reactions. One common method starts with the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile or cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides. These intermediates can then undergo cyclocondensation with various reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate to yield the desired pyrazolopyridine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino compounds.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-amino-1H-pyrazolo[4,3-b]pyridine: Lacks the tert-butyl ester group.

    tert-Butyl 5-amino-1H-pyrazolo[3,4-b]pyridine-1-carboxylate: Similar structure but different ring fusion.

    3-amino-5-tert-butyl-1H-pyrazole: Contains a pyrazole ring but lacks the pyridine ring.

Uniqueness

tert-Butyl 5-amino-1H-pyrazolo[4,3-b]pyridine-1-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This structural arrangement imparts distinct pharmacological properties and makes it a valuable scaffold for drug development .

Properties

IUPAC Name

tert-butyl 5-aminopyrazolo[4,3-b]pyridine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-11(2,3)17-10(16)15-8-4-5-9(12)14-7(8)6-13-15/h4-6H,1-3H3,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMDHAZZZONGZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=N1)N=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.